Cas no 2034352-79-7 (5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)

5-Chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a triazolopyridazine core linked to a thiophene carboxamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of a pyrrolidine substituent enhances solubility and bioavailability, while the chloro-thiophene group may contribute to binding affinity in receptor interactions. This compound is of interest in drug discovery for its balanced physicochemical properties and modular synthetic accessibility, enabling further derivatization. Its well-defined molecular architecture makes it a promising candidate for exploratory research in enzyme inhibition or receptor modulation studies.
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide structure
2034352-79-7 structure
商品名:5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
CAS番号:2034352-79-7
MF:C15H15ClN6OS
メガワット:362.837199449539
CID:5551984
PubChem ID:91818963

5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS026694601
    • 5-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide
    • F6524-5375
    • 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide
    • 5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
    • 2034352-79-7
    • インチ: 1S/C15H15ClN6OS/c16-11-4-3-10(24-11)15(23)17-9-14-19-18-12-5-6-13(20-22(12)14)21-7-1-2-8-21/h3-6H,1-2,7-9H2,(H,17,23)
    • InChIKey: UQYQEDUIBHPTTF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(NCC2=NN=C3C=CC(=NN32)N2CCCC2)=O)S1

計算された属性

  • せいみつぶんしりょう: 362.0716580g/mol
  • どういたいしつりょう: 362.0716580g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 465
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 104Ų

5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6524-5375-10μmol
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
10μmol
$103.5 2023-09-08
Life Chemicals
F6524-5375-30mg
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
30mg
$178.5 2023-09-08
Life Chemicals
F6524-5375-40mg
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
40mg
$210.0 2023-09-08
Life Chemicals
F6524-5375-20μmol
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
20μmol
$118.5 2023-09-08
Life Chemicals
F6524-5375-4mg
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
4mg
$99.0 2023-09-08
Life Chemicals
F6524-5375-15mg
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
15mg
$133.5 2023-09-08
Life Chemicals
F6524-5375-1mg
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
1mg
$81.0 2023-09-08
Life Chemicals
F6524-5375-2μmol
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
2μmol
$85.5 2023-09-08
Life Chemicals
F6524-5375-5μmol
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
5μmol
$94.5 2023-09-08
Life Chemicals
F6524-5375-2mg
5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide
2034352-79-7
2mg
$88.5 2023-09-08

5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide 関連文献

5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamideに関する追加情報

5-Chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 2034352-79-7, named 5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a chlorine substituent, a pyrrolidine ring, a triazolo-pyridazine heterocycle, and a thiophene moiety. These structural features contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The presence of the triazolo-pyridazine ring is particularly notable, as it has been shown to enhance bioavailability and improve pharmacokinetic profiles in various drug candidates. Additionally, the thiophene group is known for its ability to participate in π-interactions, which can be crucial for molecular recognition and binding affinity in biological systems.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have employed advanced methodologies such as cross-coupling reactions and heterocyclic ring formation to achieve high yields and purity. These techniques are essential for ensuring the compound's stability and reproducibility in subsequent applications.

In terms of biological activity, this compound has demonstrated promising results in preliminary assays. For instance, it has shown selective inhibition against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate receptor activity has opened avenues for exploring its role in neurodegenerative diseases.

From a materials science perspective, the compound's electronic properties make it a candidate for use in organic electronics. The conjugated system formed by the thiophene and triazolo-pyridazine moieties facilitates charge transport, which is critical for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Recent advancements in computational chemistry have also played a pivotal role in understanding this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to fine-tune its properties for specific applications.

In conclusion, 5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide represents a cutting-edge molecule with diverse potential applications across multiple disciplines. Its intricate structure and versatile functional groups make it a valuable addition to both academic research and industrial development.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量